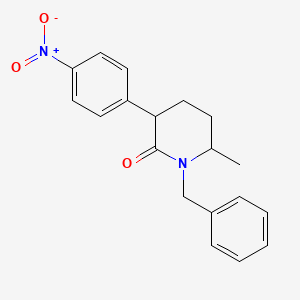
6-Cyanonaphthalen-2-YL tetradecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyanonaphthalen-2-YL tetradecanoate is a chemical compound that belongs to the family of naphthalene derivatives It is characterized by the presence of a cyano group at the 6-position of the naphthalene ring and a tetradecanoate ester group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyanonaphthalen-2-YL tetradecanoate typically involves the esterification of 6-cyanonaphthalene-2-ol with tetradecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the ester bond. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of advanced purification techniques such as column chromatography and recrystallization ensures the production of high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
6-Cyanonaphthalen-2-YL tetradecanoate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary amines.
Substitution: Formation of nitro, bromo, or sulfonic acid derivatives.
Applications De Recherche Scientifique
6-Cyanonaphthalen-2-YL tetradecanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules. Its unique structural features make it suitable for labeling and imaging applications.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as dyes and pigments.
Mécanisme D'action
The mechanism of action of 6-Cyanonaphthalen-2-YL tetradecanoate depends on its specific application. In biological systems, it may interact with specific proteins or enzymes, leading to changes in their activity or function. The cyano group and the ester moiety play crucial roles in its binding affinity and specificity towards molecular targets. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications.
Comparaison Avec Des Composés Similaires
6-Cyanonaphthalen-2-YL tetradecanoate can be compared with other naphthalene derivatives, such as:
6-Cyanonaphthalene-2-ol: Lacks the tetradecanoate ester group, making it less hydrophobic and less suitable for certain applications.
2-Naphthyl tetradecanoate: Lacks the cyano group, which reduces its reactivity and potential for forming specific interactions with molecular targets.
6-Bromonaphthalen-2-YL tetradecanoate: Contains a bromine atom instead of a cyano group, leading to different reactivity and applications.
The presence of both the cyano group and the tetradecanoate ester group in this compound makes it unique and versatile for various scientific and industrial applications.
Propriétés
Numéro CAS |
566933-52-6 |
|---|---|
Formule moléculaire |
C25H33NO2 |
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
(6-cyanonaphthalen-2-yl) tetradecanoate |
InChI |
InChI=1S/C25H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-25(27)28-24-17-16-22-18-21(20-26)14-15-23(22)19-24/h14-19H,2-13H2,1H3 |
Clé InChI |
UFLZXTPCBDAWOF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OC1=CC2=C(C=C1)C=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


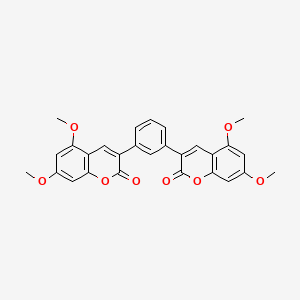
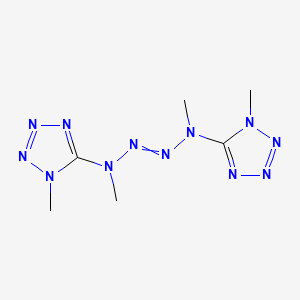
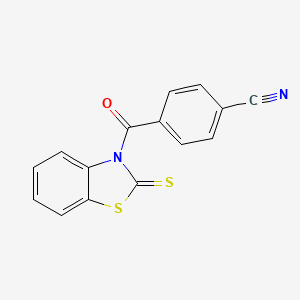
![9,9'-(1,4-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene]](/img/structure/B14228480.png)

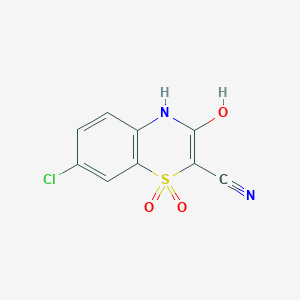
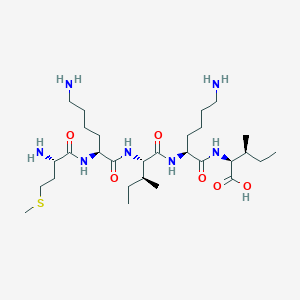
![N~1~-(Heptan-2-yl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine](/img/structure/B14228506.png)

![2,7-Bis[(2-benzamidoacetyl)amino]octanediamide](/img/structure/B14228511.png)
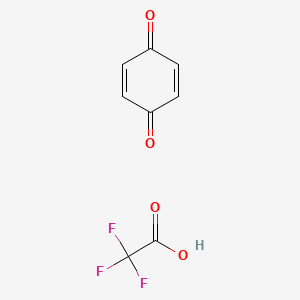
![1H-Benzimidazol-5-amine, 2-[1,1'-biphenyl]-2-yl-](/img/structure/B14228525.png)
![1-(5-Chlorothiophene-2-sulfonyl)-5-[2-(piperidin-1-yl)ethoxy]-1H-indole](/img/structure/B14228532.png)
